3-(Chloromethyl)-5-fluorobenzofuran
Description
Properties
CAS No. |
252978-98-6 |
|---|---|
Molecular Formula |
C9H6ClFO |
Molecular Weight |
184.59 g/mol |
IUPAC Name |
3-(chloromethyl)-5-fluoro-1-benzofuran |
InChI |
InChI=1S/C9H6ClFO/c10-4-6-5-12-9-2-1-7(11)3-8(6)9/h1-3,5H,4H2 |
InChI Key |
OJXGBTBXZMEQFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Chloromethyl vs. Sulfonyl Groups
- 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran ():
The sulfonyl group (-SO₂-) is electron-withdrawing, reducing electron density on the benzofuran ring and stabilizing the molecule against electrophilic attack. This contrasts with 3-(Chloromethyl)-5-fluorobenzofuran, where the chloromethyl group is electron-neutral but highly reactive in alkylation or cross-coupling reactions .
Halogenation Patterns
Physical and Crystallographic Properties
Q & A
What are the common synthetic strategies for preparing 3-(Chloromethyl)-5-fluorobenzofuran, and how do reaction conditions influence yield?
Basic Research Question
The synthesis typically involves introducing the chloromethyl group onto a pre-functionalized benzofuran scaffold. One approach employs nucleophilic substitution reactions on a bromomethyl or hydroxymethyl precursor using reagents like HCl or PCl₃ under controlled conditions. For example, substituting a bromomethyl group (e.g., in 2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzofuran) with chloride ions in the presence of a base such as triethylamine can yield the chloromethyl derivative . Solvent choice (e.g., dichloromethane or DMF), temperature (0–25°C), and stoichiometric ratios of reagents are critical for minimizing side reactions like over-oxidation or dimerization.
What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Basic Research Question
Key characterization methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR identify the chloromethyl (-CH₂Cl) and fluorine substituents. The deshielding effect of fluorine on adjacent protons (e.g., C5-F) causes distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ at m/z 200.03) and fragmentation patterns, such as loss of Cl (Δ*~35*).
- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., π-π stacking between benzofuran rings and intermolecular C–H⋯O interactions) .
How can regioselectivity be controlled during electrophilic substitution reactions on this compound?
Advanced Research Question
Regioselectivity is influenced by directing groups and electronic effects. The fluorine atom at C5 acts as a meta-director, while the chloromethyl group at C3 is ortho/para-directing. For instance, nitration or sulfonation reactions favor substitution at C4 or C6 due to the combined electronic effects. Computational modeling (e.g., DFT calculations) predicts reactive sites by analyzing charge distribution and frontier molecular orbitals . Experimental optimization involves varying catalysts (e.g., FeCl₃ vs. H₂SO₄) and reaction temperatures to isolate desired regioisomers .
What insights do crystal structure analyses provide about the supramolecular interactions of this compound?
Advanced Research Question
X-ray diffraction reveals intermolecular interactions critical for material properties. In derivatives like 5-Chloro-3-(4-fluorophenylsulfonyl)-2-methyl-1-benzofuran, π-π stacking between benzofuran rings (centroid-centroid distances: 3.66–3.77 Å) and C–H⋯O hydrogen bonds stabilize the crystal lattice . Such data inform co-crystal design for enhanced solubility or stability in pharmaceutical formulations.
How does this compound interact with biological targets, and what methodologies validate these interactions?
Advanced Research Question
While direct biological data on this compound are limited, analogous fluorinated benzofurans undergo metabolic studies and target validation via:
- Molecular Docking : Simulating binding to enzymes (e.g., cytochrome P450) using software like AutoDock .
- Enzyme Inhibition Assays : Measuring IC₅₀ values in fluorogenic substrates to assess potency .
- ADME Profiling : Radiolabeled analogs track absorption/distribution in vitro (e.g., Caco-2 cell permeability assays) .
What strategies mitigate hydrolysis or degradation of the chloromethyl group during storage or reaction?
Advanced Research Question
The chloromethyl group is prone to hydrolysis under acidic/alkaline conditions. Stabilization methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
